molecular formula C10H20O3Si B15093510 Bicyclo[2.2.1]heptan-2-yltrimethoxysilane

Bicyclo[2.2.1]heptan-2-yltrimethoxysilane

Cat. No.: B15093510
M. Wt: 216.35 g/mol
InChI Key: AWBUQVOEDRVWSF-UHFFFAOYSA-N
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Description

2-(triMethoxysilyl)-bicyclo[2,2,1]heptane is an organosilicon compound characterized by the presence of a bicyclic heptane structure bonded to a trimethoxysilyl group. This compound is notable for its unique structural features, which make it a valuable component in various chemical and industrial applications.

Properties

Molecular Formula

C10H20O3Si

Molecular Weight

216.35 g/mol

IUPAC Name

2-bicyclo[2.2.1]heptanyl(trimethoxy)silane

InChI

InChI=1S/C10H20O3Si/c1-11-14(12-2,13-3)10-7-8-4-5-9(10)6-8/h8-10H,4-7H2,1-3H3

InChI Key

AWBUQVOEDRVWSF-UHFFFAOYSA-N

Canonical SMILES

CO[Si](C1CC2CCC1C2)(OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(triMethoxysilyl)-bicyclo[2,2,1]heptane typically involves the reaction of bicyclo[2,2,1]heptane derivatives with trimethoxysilane. One common method includes the use of a silicon powder-nano-copper catalyst mixture in a fixed bed reactor . The reaction conditions often involve moderate temperatures and the presence of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 2-(triMethoxysilyl)-bicyclo[2,2,1]heptane can be achieved through a similar process, scaled up to accommodate larger quantities. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(triMethoxysilyl)-bicyclo[2,2,1]heptane undergoes various chemical reactions, including:

    Hydrolysis: The trimethoxysilyl group can be hydrolyzed to form silanol groups.

    Condensation: Silanol groups can further condense to form siloxane bonds.

    Substitution: The compound can participate in substitution reactions where the methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include water for hydrolysis, acids or bases for catalyzing condensation reactions, and various nucleophiles for substitution reactions. Typical conditions involve ambient to moderate temperatures and controlled pH levels .

Major Products Formed

The major products formed from these reactions include silanol derivatives, siloxane polymers, and various substituted organosilicon compounds .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(triMethoxysilyl)-bicyclo[2,2,1]heptane is unique due to its bicyclic heptane structure, which imparts distinct steric and electronic properties. These features make it particularly useful in applications requiring enhanced stability and reactivity compared to other organosilicon compounds .

Biological Activity

Bicyclo[2.2.1]heptan-2-yltrimethoxysilane is a compound of interest due to its unique bicyclic structure and potential applications in various fields, including materials science and medicinal chemistry. This article explores the biological activity of this compound, focusing on its genotoxic effects, oxidative stress responses, and potential environmental implications.

  • Molecular Formula : C₈H₁₄O₃Si
  • Molecular Weight : 174.27 g/mol
  • CAS Number : 1632684

Genotoxic Effects

Recent studies have highlighted the genotoxic potential of bicyclo[2.2.1]heptan derivatives, particularly focusing on 2,2'-bis(bicyclo[2.2.1]heptane). Research conducted on Escherichia coli lux-biosensors revealed that this compound induces an SOS response in bacterial cells, indicating DNA damage without alkylating effects. The study demonstrated that oxidative stress plays a significant role in its genotoxicity, with reactive oxygen species (ROS) being a primary contributor to the observed effects .

Oxidative Stress Response

The induction of oxidative stress was assessed using various biosensors sensitive to superoxide anions and hydrogen peroxide. The findings indicated that concentrations as low as 1 g/L of this compound could trigger significant oxidative stress responses in bacterial models, leading to increased luminescence in biosensors designed to detect oxidative damage .

Study 1: Genotoxicity Assessment

In a controlled laboratory setting, E. coli strains were exposed to varying concentrations of this compound. The results showed:

  • Concentration : 10 g/L caused a luminescence increase indicating SOS response activation.
  • Statistical Significance : One-way ANOVA yielded p-values < 0.001 when comparing treated versus control groups, confirming the compound's genotoxic effects.

Study 2: Oxidative Damage Mechanism

Another study investigated the mechanism behind the oxidative damage caused by bicyclo[2.2.1]heptan derivatives:

  • Methodology : The researchers used biosensors that respond to different types of oxidative stress.
  • Findings : The presence of bicyclo[2.2.1]heptan derivatives led to a marked increase in ROS levels, correlating with DNA damage and cellular stress responses.

Data Table: Summary of Biological Activity Findings

StudyCompoundConcentrationEffect ObservedStatistical Significance
1BBH10 g/LInduction of SOS responsep < 0.001
2BBH1 g/LIncreased ROS levelsp < 0.01

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